molecular formula C12H15N3O3S B5011466 N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide

Cat. No.: B5011466
M. Wt: 281.33 g/mol
InChI Key: YZIFMAWJESZQSY-UHFFFAOYSA-N
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Description

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a nitrobenzamide core and a carbamothioyl group

Properties

IUPAC Name

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-8(2)7-13-12(19)14-11(16)9-4-3-5-10(6-9)15(17)18/h3-6,8H,7H2,1-2H3,(H2,13,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIFMAWJESZQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with isobutylamine to form an amide intermediate. This intermediate is then treated with thiophosgene to introduce the carbamothioyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropylcarbamothioyl)-2-nitrobenzamide
  • N-(2-methylpropylcarbamothioyl)-4-nitrobenzamide
  • N-(2-methylpropylcarbamothioyl)-3-aminobenzamide

Uniqueness

N-(2-methylpropylcarbamothioyl)-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position can enhance its potential as an enzyme inhibitor compared to similar compounds with different substitution patterns.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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